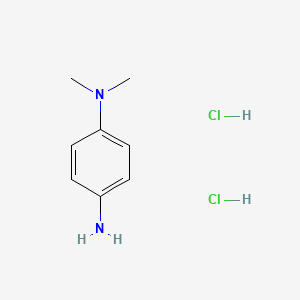

N,N-Dimethyl-p-phenylenediamine dihydrochloride

概要

説明

N,N-Dimethyl-p-phenylenediamine dihydrochloride is an aromatic amine compound with the molecular formula (CH3)2NC6H4NH2 · 2HCl. It is commonly used in various chemical and biological applications due to its ability to act as a redox indicator and its involvement in oxidation-reduction reactions .

準備方法

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-p-phenylenediamine dihydrochloride can be synthesized through the methylation of p-phenylenediamine. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation processes followed by purification steps to ensure high purity. The compound is then crystallized and dried to obtain the final product .

化学反応の分析

Types of Reactions

N,N-Dimethyl-p-phenylenediamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It readily forms stable, red radical cations when oxidized.

Reduction: The compound can be reduced back to its original form from the radical cation state.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iron (III) catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) are often employed.

Major Products Formed

Oxidation: The major product is the red radical cation form of N,N-Dimethyl-p-phenylenediamine.

Reduction: The original this compound is reformed.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) is a chemical compound with diverse applications, primarily recognized for its use in analytical chemistry, microbiology, and as an intermediate in the synthesis of other compounds . It is important to note that while some search results refer to N,N-Dimethyl-p-phenylenediamine, this compound is closely related and shares similar applications with its dihydrochloride form .

Scientific Research Applications

- Antioxidant Potential Measurement: DMPD is utilized to measure the antioxidant potential of various substances . In the presence of Fe(3+), DMPD converts into a DMPD radical, which antioxidant molecules in test samples scavenge. A modified DMPD method can accurately measure the oxidant potential of plasma by using plasma's oxidizing effect to oxidize DMPD, producing a stable pink color .

- Peroxidase Test: DMPD is suitable for use in the peroxidase test . It is used for the determination of peroxidase . DMPD is converted into a red pigment of semiquinone .

- Microscopy Stain: this compound is used as a stain in microscopy .

- Detection Reagent: It is commonly used as a reagent for thin-layer chromatography in detecting organic peroxides and for the analysis of hydrogen sulfide and sulfide .

Other Applications

- Reagent for Oxidase Test: this compound is an azoreduction product of acid orange 52 and is useful in the oxidase test, which differentiates bacteria based on their ability to utilize the dye .

- Synthesis of Methylene Blue: Dimethyl-p-phenylenediamine is used in the production of methylene blue .

Synthesis Method

作用機序

N,N-Dimethyl-p-phenylenediamine dihydrochloride exerts its effects primarily through redox reactions. It readily forms stable, red radical cations, which can participate in various oxidation-reduction processes .

類似化合物との比較

Similar Compounds

- N,N-Dimethyl-1,4-phenylenediamine oxalate

- N,N-Dimethyl-1,4-phenylenediammonium dichloride

- N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride

Uniqueness

N,N-Dimethyl-p-phenylenediamine dihydrochloride is unique due to its specific redox properties and its ability to form stable radical cations. This makes it particularly useful in applications requiring precise redox measurements and in differentiating bacterial species based on their oxidase activity .

生物活性

N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) is a synthetic organic compound that plays a significant role in various biochemical applications, particularly in the fields of biochemistry and environmental science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

DMPD is an aromatic amine with the following chemical structure:

- Molecular Formula : C8H12N2·2HCl

- Molecular Weight : 195.1 g/mol

- Appearance : White to light pink powder

- Solubility : Soluble in water (50 mg/mL) .

DMPD is primarily known for its role as a redox-active compound. It participates in various biochemical reactions, particularly those involving oxidative stress and antioxidant capacity measurement. The compound can be oxidized to form a stable radical cation (DMPD•+), which is utilized in colorimetric assays to assess antioxidant activity .

Antioxidant Potential Measurement

In the presence of ferric ions (Fe³⁺), DMPD is converted into its radical form, which can be scavenged by antioxidants present in biological samples. This property makes it a valuable tool for measuring the oxidative status of plasma and other biological fluids .

Applications in Research

- Oxidative Stress Studies : DMPD is frequently employed to evaluate the oxidative potential of plasma. Research indicates that plasma oxidative capacity increases with age, highlighting its utility in aging studies .

- Microbial Activity Testing : DMPD is used in oxidase tests to differentiate bacterial species based on their ability to utilize this dye. It serves as an indicator for microbial respiration and metabolic activity .

- Environmental Monitoring : The compound has been utilized in studies assessing the biodegradation of toxic substances by bacteria, showcasing its role in environmental microbiology .

1. Antioxidant Capacity in Aging

A study demonstrated that using a modified DMPD method allows for accurate measurement of plasma oxidant potential, revealing significant increases with aging. This finding underscores the importance of oxidative stress in age-related diseases .

2. Biodegradation by Bacterial Strains

Research involving Klebsiella pneumoniae and Acetobacter liquefaciens showed that these bacteria could degrade DMPD under aerobic conditions, indicating its potential environmental impact and the ability of certain microbes to metabolize toxic compounds .

Toxicological Considerations

Despite its utility, DMPD poses certain health risks. It is classified as an acute toxic substance through dermal exposure, inhalation, and oral routes . Safety precautions are essential when handling this compound, especially in laboratory settings.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant Measurement | Used to evaluate the antioxidant capacity of biological fluids through colorimetric assays |

| Microbial Metabolism | Serves as a substrate in oxidase tests for differentiating bacterial species |

| Environmental Biodegradation | Degraded by specific bacterial strains under aerobic conditions |

| Toxicity | Acute toxicity through various exposure routes; requires careful handling |

特性

CAS番号 |

536-46-9 |

|---|---|

分子式 |

C8H14Cl2N2 |

分子量 |

209.11 g/mol |

IUPAC名 |

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |

InChIキー |

PXJHVKRLFWZUNV-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N.Cl.Cl |

正規SMILES |

CNC1=CC=C(C=C1)NC.Cl.Cl |

Key on ui other cas no. |

536-46-9 |

ピクトグラム |

Acute Toxic; Irritant |

関連するCAS |

99-98-9 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DMPD acts as an electron donor, readily donating electrons to neutralize free radicals like superoxide radicals, hydroxyl radicals, and DPPH radicals. [, , ] This neutralization prevents the radicals from reacting with other molecules, thereby halting oxidative chain reactions. [] For example, in the presence of hydrogen peroxide, DMPD is oxidized to form a stable radical cation known as Wurster's red, effectively scavenging the harmful peroxide. []

A: Wurster's red, a relatively stable radical cation, is formed when DMPD is oxidized, typically by reacting with peroxides or other oxidizing agents. The formation of this colored product is directly proportional to the amount of oxidizing agent present. This allows researchers to quantify hydroperoxide formation in substances like essential oils, [] or determine the antioxidant capacity of a sample by measuring its ability to inhibit Wurster's red formation. [, ]

ANone: The molecular formula is C8H14Cl2N2 and the molecular weight is 209.12 g/mol.

A: While specific stability data for DMPD wasn't provided in these research papers, its application in various assays suggests stability under specific conditions. For instance, DMPD is utilized in spectrophotometric methods for peroxide detection in essential oils, [] indicating stability in the presence of these volatile compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。